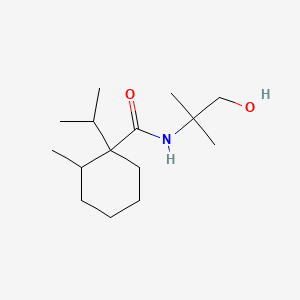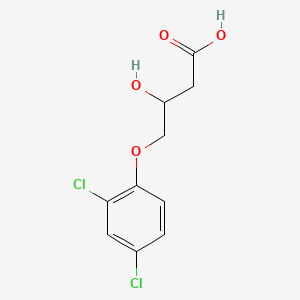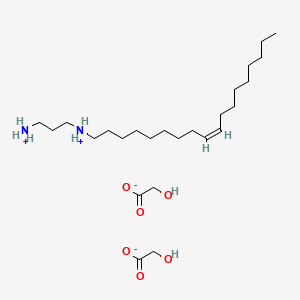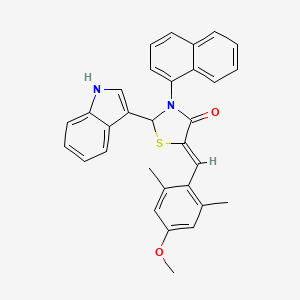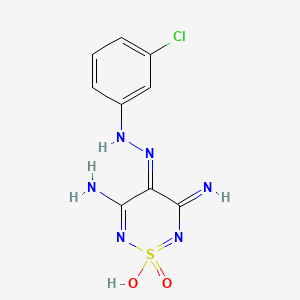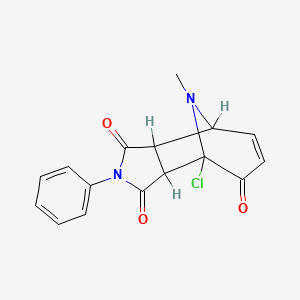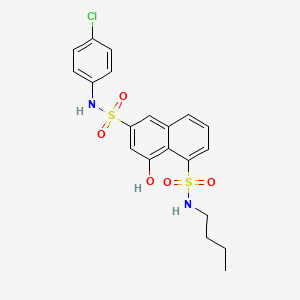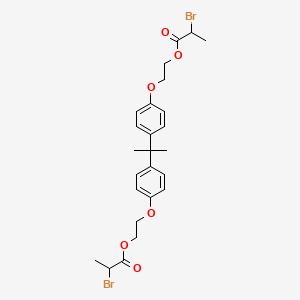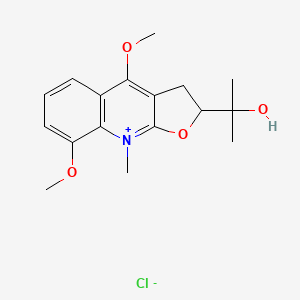
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7alpha,8alpha,8abeta,9abeta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7alpha,8alpha,8abeta,9abeta)- is a complex polycyclic aromatic hydrocarbon derivative. This compound is known for its intricate structure, which includes multiple fused aromatic rings and an oxirene moiety. It is a metabolite of benzo(a)pyrene, a well-known environmental pollutant and carcinogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7alpha,8alpha,8abeta,9abeta)- typically involves the oxidation of benzo(a)pyrene. The process includes several steps:
Oxidation: Benzo(a)pyrene is oxidized using a suitable oxidizing agent such as potassium permanganate or chromium trioxide to form benzo(a)pyrene-7,8-dihydrodiol.
Epoxidation: The dihydrodiol is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the oxirene moiety.
Hydrolysis: The resulting epoxide is hydrolyzed under acidic or basic conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its complex structure and limited commercial applications. the synthetic routes mentioned above can be scaled up for laboratory-scale production.
化学反応の分析
Types of Reactions
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7alpha,8alpha,8abeta,9abeta)- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its dihydrodiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Quinones, hydroxy derivatives.
Reduction Products: Dihydrodiols, reduced aromatic compounds.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7alpha,8alpha,8abeta,9abeta)- has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and transformation of polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with DNA and proteins, contributing to the understanding of mutagenesis and carcinogenesis.
Medicine: Studied for its potential role in cancer development and as a biomarker for exposure to environmental pollutants.
Industry: Limited industrial applications, primarily used in research settings.
作用機序
The compound exerts its effects primarily through interactions with DNA. The oxirene moiety can form covalent bonds with DNA bases, leading to the formation of DNA adducts. These adducts can cause mutations during DNA replication, contributing to carcinogenesis. The compound also interacts with various enzymes involved in detoxification and metabolic pathways, influencing its biological activity.
類似化合物との比較
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene-7,8-dihydrodiol: An intermediate in the synthesis of the target compound.
Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide: Another metabolite with similar biological activity.
Uniqueness
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7alpha,8alpha,8abeta,9abeta)- is unique due to its specific structure, which includes both diol and oxirene functionalities. This combination of features contributes to its distinct reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
64912-50-1 |
|---|---|
分子式 |
C20H14O3 |
分子量 |
302.3 g/mol |
IUPAC名 |
(3S,5R,6R,7R)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol |
InChI |
InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18-,19+,20-/m1/s1 |
InChIキー |
DQEPMTIXHXSFOR-YSTOQKLRSA-N |
異性体SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@H]6[C@H](O6)[C@@H]([C@@H]5O)O)C=C2 |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



